molecular formula C25H21BrO6 B11157334 (2Z)-6-[(4-bromobenzyl)oxy]-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one

(2Z)-6-[(4-bromobenzyl)oxy]-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one

Cat. No.: B11157334
M. Wt: 497.3 g/mol
InChI Key: ZWKRJLUOSMIOFT-MYKKPKGFSA-N
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Description

The compound (2Z)-6-[(4-bromobenzyl)oxy]-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by two key substituents:

  • Position 6: A 4-bromobenzyloxy group (C₆H₄Br-O-CH₂).
  • Position 2: A 2,4,5-trimethoxybenzylidene group (C₆H₂(OCH₃)₃-CH=).

Properties

Molecular Formula

C25H21BrO6

Molecular Weight

497.3 g/mol

IUPAC Name

(2Z)-6-[(4-bromophenyl)methoxy]-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C25H21BrO6/c1-28-20-13-23(30-3)22(29-2)10-16(20)11-24-25(27)19-9-8-18(12-21(19)32-24)31-14-15-4-6-17(26)7-5-15/h4-13H,14H2,1-3H3/b24-11-

InChI Key

ZWKRJLUOSMIOFT-MYKKPKGFSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)Br)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)Br)OC)OC

Origin of Product

United States

Biological Activity

The compound (2Z)-6-[(4-bromobenzyl)oxy]-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound belongs to the benzofuran class of compounds, characterized by a benzofuran core structure with various substituents that influence its biological activity. The presence of bromine and methoxy groups are particularly notable as they can enhance the compound's reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC22H24BrO4
Molecular Weight425.33 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Activity

Recent studies have indicated that derivatives of benzofuran compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related benzofuran derivative demonstrated an IC50 value of 5 μM against K562 leukemia cells, indicating potent anticancer activity . The mechanism of action is believed to involve the induction of apoptosis through mitochondrial pathways.

Case Study: Apoptosis Induction

In a study assessing the apoptotic potential of related benzofuran derivatives, it was found that compounds similar to This compound increased reactive oxygen species (ROS) levels in K562 cells. The Annexin V-FITC assay confirmed that these compounds could induce early apoptotic changes in cell membranes. Specifically, after 48 hours of exposure, significant increases in caspase-3 and caspase-7 activities were observed, indicating robust pro-apoptotic effects .

Anti-inflammatory Activity

In addition to anticancer properties, benzofuran derivatives have also shown promise in modulating inflammatory responses. Compounds similar to This compound have been reported to inhibit the release of pro-inflammatory cytokines such as IL-6 . This suggests potential therapeutic applications in inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzofuran derivatives. The presence of specific functional groups such as bromine and methoxy significantly influences the compound's interaction with biological targets.

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on Activity
Bromine at 4-positionIncreases cytotoxicity
Methoxy groupsEnhances solubility and receptor binding
Benzyl ether linkageModulates bioavailability

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The target compound is compared to three analogs (Table 1) with modifications at Position 2 (benzylidene group) and Position 6 (oxygen-containing substituent):

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent at Position 2 Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) XLogP3 Key Features
Target Compound 2,4,5-Trimethoxybenzylidene 4-Bromobenzyloxy C₂₄H₁₉BrO₆ 507.31 ~5.5* High lipophilicity (Br), multiple H-bond acceptors (OCH₃)
(2Z)-6-Hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one 2,4,5-Trimethoxybenzylidene Hydroxy (-OH) C₁₉H₁₈O₆ 342.34 ~2.8 Polar (OH), lower molecular weight, potential for H-bond donation
(2Z)-6-Hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one 4-Methylbenzylidene Hydroxy (-OH) C₁₆H₁₂O₃ 252.27 ~2.2 Compact structure, reduced steric bulk (CH₃ vs. OCH₃)
Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate 4-tert-Butylbenzylidene Acetoxy (CH₃COO-) C₂₂H₂₂O₅ 366.40 5.2 High hydrophobicity (tert-butyl), ester functionality for metabolic stability

*Estimated based on bromine’s contribution to lipophilicity.

Key Observations:

Lipophilicity :

  • The target compound has the highest lipophilicity (estimated XLogP3 ~5.5) due to the bromine atom and methoxy groups. This contrasts with the hydroxyl-bearing analogs (XLogP3 ~2.2–2.8) .
  • The methyl acetoxy derivative (XLogP3 = 5.2) shares comparable lipophilicity, likely due to the tert-butyl group.

Hydrogen-Bonding Capacity: The target compound and the hydroxylated analog have multiple H-bond acceptors (methoxy, carbonyl, ether oxygens), while the acetoxy derivative adds ester carbonyl groups.

Steric Effects :

  • The 4-tert-butyl group introduces significant steric bulk, which may hinder crystal packing or receptor binding compared to the target compound’s trimethoxy group.
  • The 4-methyl group offers minimal steric hindrance, favoring compact molecular arrangements.

Crystallographic and Stability Considerations

  • The trimethoxybenzylidene group in the target compound may promote ordered crystal packing via van der Waals interactions, as seen in related benzofuran-3(2H)-one derivatives .
  • Hydrogen-bonding patterns (e.g., carbonyl oxygen interactions) likely differ between hydroxylated and alkoxy-substituted analogs, affecting melting points and solubility .

Preparation Methods

Cyclodehydration of 2-Hydroxybenzyl Ketones

A classical approach involves cyclizing 2-hydroxybenzyl ketones under basic or acidic conditions. For example:

  • Starting Material : 6-Hydroxy-2-bromo-1-benzofuran-3(2H)-one (hypothetical intermediate).

  • Reaction Conditions : Treatment with ethyl bromoacetate in anhydrous acetone with K₂CO₃ as a base, followed by cyclization.

  • Key Steps :

    • Nucleophilic attack of the phenolic oxygen on the alkylating agent.

    • Intramolecular esterification to form the lactone structure.

Table 1: Representative Cyclodehydration Conditions

SubstrateReagentSolventTemperatureYield (%)Reference
2-HydroxybenzaldehydeEthyl bromoacetateAcetoneReflux75–85

Introduction of the (4-bromobenzyl)oxy group typically occurs via alkoxylation.

Nucleophilic Substitution

The phenolic oxygen at position 6 undergoes substitution with 4-bromobenzyl chloride:

  • Reagents : 4-Bromobenzyl chloride, K₂CO₃ (base).

  • Solvent : DMF or dichloromethane.

  • Mechanism :

    • Deprotonation of the phenol to generate a phenoxide nucleophile.

    • Alkylation at the 6-position, forming the ether linkage.

Optimized Conditions :

  • Temperature : 80–100°C for 4–6 hours.

  • Yield : ~60–70% based on analogous reactions.

Benzylidene Formation via Aldol Condensation

The (2Z)-2-(2,4,5-trimethoxybenzylidene) substituent is introduced through condensation with 2,4,5-trimethoxybenzaldehyde.

Acid-Catalyzed Condensation

A widely used method employs catalytic acid (e.g., HCl or p-toluenesulfonic acid):

  • Reagents : 2,4,5-Trimethoxybenzaldehyde, catalytic HCl.

  • Solvent : Ethanol or water.

  • Conditions : Reflux for 6–8 hours.

  • Mechanism :

    • Enolization of the benzofuranone.

    • Nucleophilic attack on the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated ketone.

Table 2: Condensation Reaction Parameters

Aldehyde SubstituentCatalystSolventTime (h)Yield (%)Reference
2,4,5-TrimethoxybenzaldehydeHCl (cat.)Water886
4-Methoxybenzaldehydep-TsOHEthanol672

Stereochemical Control

The (2Z)-configuration of the benzylidene group is critical. Key factors influencing stereochemistry include:

  • Catalyst : Basic conditions (e.g., KOH) favor Z-selectivity via deprotonation and conjugate addition.

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance enolate stability, promoting syn addition.

Example :

  • Reaction : Condensation of benzofuranone with 2,4,5-trimethoxybenzaldehyde in ethanol/KOH.

  • Outcome : Z-configured product due to steric and electronic effects.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction rates and improves yields:

  • Procedure : Mixture of benzofuranone and aldehyde heated under microwave conditions (150°C, 30 minutes).

  • Advantages : Reduced solvent usage, higher efficiency.

Green Chemistry Approaches

Water-based methods minimize environmental impact:

  • Protocol : Benzofuranone and aldehyde stirred in water at reflux (100°C, 8 hours).

  • Yield : Comparable to traditional methods (e.g., 86% for aurones).

Purification and Characterization

  • Recrystallization : Ethanol or DMF/methanol mixtures.

  • Spectroscopic Analysis :

    • ¹H NMR : Peaks for methoxy groups (δ 3.8–3.9 ppm), aromatic protons (δ 6.8–7.5 ppm).

    • IR : C=O stretch at ~1700 cm⁻¹, C-O-C ether bands at ~1250–1050 cm⁻¹.

Optimization and Challenges

  • Byproduct Formation : Competing β-hydroxy intermediates may form under mild conditions; reflux temperatures suppress this.

  • Regioselectivity : Electron-donating groups (e.g., methoxy) direct alkylation to the 6-position.

Comparative Analysis of Methods

Table 3: Efficiency of Key Methods

MethodYield (%)Time (h)SolventReference
Acid-Catalyzed Condensation868Water
Microwave-Assisted750.5Ethanol
Nucleophilic Substitution706DMF

Q & A

Q. What are the common synthetic routes for (2Z)-6-[(4-bromobenzyl)oxy]-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Benzofuran Core Formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl intermediates under acidic conditions (e.g., H₂SO₄ or PTSA) .

Benzylidene Introduction : Condensation of the benzofuran-3-one with 2,4,5-trimethoxybenzaldehyde via Claisen-Schmidt reaction under basic conditions (e.g., NaOH/EtOH) to form the Z-configuration .

Bromobenzyloxy Functionalization : Etherification using 4-bromobenzyl bromide in the presence of K₂CO₃ in DMF .
Critical Parameters : Reaction time (6–12 hours), temperature (80–110°C), and stoichiometric ratios (1:1.2 for aldehyde:benzofuran) .

Q. How is the Z-configuration of the benzylidene moiety confirmed experimentally?

  • Methodological Answer :
  • X-ray Crystallography : Provides definitive proof of stereochemistry by resolving bond angles and spatial arrangement .
  • ¹H NMR Spectroscopy : The coupling constant (J) between the benzylidene proton and adjacent carbons (typically J = 10–12 Hz for Z-isomers) .
  • NOESY NMR : Nuclear Overhauser effects between the benzylidene proton and the benzofuran oxygen confirm proximity in the Z-isomer .

Q. What spectroscopic techniques are employed for structural characterization?

  • Methodological Answer :
  • FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) groups .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm) and carbon backbone .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₇H₂₁BrO₇ requires m/z 553.0521) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of the compound?

  • Methodological Answer :
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require purification via column chromatography (silica gel, hexane:EtOAc) .
  • Catalyst Selection : Use of phase-transfer catalysts (e.g., TBAB) improves benzyl bromide reactivity in etherification steps .
  • Temperature Control : Lower temperatures (50–60°C) reduce side reactions during condensation .
    Example Optimization Table :
StepSolventCatalystYield (%)Purity (%)
BenzylideneEtOHNone6585
BenzylideneDMFTBAB8293

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Analysis : Validate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) .
  • Structural Analog Comparison : Test derivatives with modified substituents (e.g., 4-fluoro vs. 4-bromo) to isolate activity contributors .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., kinase inhibition assays) to identify outliers or assay-specific artifacts .

Q. How is computational modeling applied to study structure-activity relationships (SAR)?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2 or EGFR kinases) .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant activity .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .

Q. What are the environmental degradation pathways of this compound?

  • Methodological Answer :
  • Photolysis Studies : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC; half-life ~48 hours in aqueous media .
  • Biodegradation Assays : Incubate with soil microbiota (OECD 301F) to assess mineralization rates (<10% in 28 days) .
  • Hydrolysis Profiling : Test stability at pH 3–10; rapid hydrolysis occurs under alkaline conditions (t₁/₂ = 2 hours at pH 10) .

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